molecular formula C20H13F4N3O4 B2648964 N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide CAS No. 941884-92-0

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2648964
CAS RN: 941884-92-0
M. Wt: 435.335
InChI Key: BLYYPXIUBCTBBT-UHFFFAOYSA-N
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Description

“4-fluoro-3-nitrophenyl azide” is one of the oldest photolinkers used for photoaffinity labeling . It’s historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) . It’s used in bioconjugation and functionalization of polymer surfaces .


Synthesis Analysis

The synthesis of “4-fluoro-3-nitrophenyl azide” involves a variety of coupling agents . It’s used to immobilize biomolecules onto polymer surfaces and construct bioconjugates .


Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-nitrophenyl isocyanate” is C7H3FN2O3 .


Chemical Reactions Analysis

“4-fluoro-3-nitrophenyl azide” can activate an inert surface through a nitrene insertion reaction . It can conjugate a biomolecule without any catalyst, reagent, or modification .


Physical And Chemical Properties Analysis

The molecular weight of “4-Fluoro-3-nitrophenyl isocyanate” is 182.1087 .

Scientific Research Applications

Met Kinase Inhibitors

  • The compound is related to a class of substituted dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These have shown promising results in treating Met-dependent human gastric carcinoma in preclinical models (Schroeder et al., 2009).

Aromatic Polyamides

  • It's related to aromatic polyamides containing ether and bulky fluorenylidene groups, which have excellent solubility and thermal stability. These materials could have applications in high-performance polymers and engineering plastics (Hsiao, Yang, & Lin, 1999).

Solid-Phase Synthesis

  • It's associated with solid-phase synthesis techniques, particularly in the preparation of substituted benzodiazepinones. These compounds have potential applications in medicinal chemistry and drug development (Lee, Gauthier, & Rivero, 1999).

PET Radioligands

  • Similar compounds have been used in the synthesis of PET radioligands for brain imaging, particularly targeting the 5-HT1A receptor. This has implications in neuroscience research and potential clinical applications in brain disorders (Vandecapelle et al., 2001).

Photophysical Studies

  • Compounds in this family have been studied for their photophysical properties, particularly in understanding intramolecular electron transfer processes. This research is relevant to the development of new photoinduced electron-transfer systems (Fasani, Fagnoni, Dondi, & Albini, 2006).

Mechanism of Action

The mechanism of action of “4-fluoro-3-nitrophenyl azide” involves the formation of a covalent bond between ligands and receptor proteins upon photolysis of photoreactive groups .

Future Directions

“4-fluoro-3-nitrophenyl azide” has applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O4/c21-16-6-5-15(9-17(16)27(30)31)25-19(29)13-4-7-18(28)26(11-13)10-12-2-1-3-14(8-12)20(22,23)24/h1-9,11H,10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYYPXIUBCTBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

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